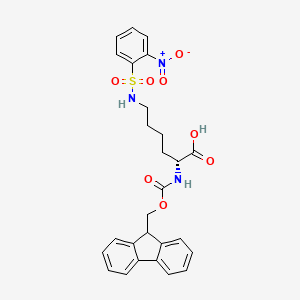
Fmoc-D-Lys(Ns)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-D-Lys(Ns)-OH” is a type of amino acid that is commonly used in peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .
Synthesis Analysis
“this compound” is used in the Fmoc-based peptide synthesis method . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies for relevant amino acids are developed .
Chemical Reactions Analysis
In the context of peptide synthesis, “this compound” undergoes amide coupling reactions . The Fmoc group is removed during the synthesis process, allowing the amino acid to be linked to other amino acids to form a peptide chain .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C27H27N3O8S and a molecular weight of 553.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 12 . Its exact mass and monoisotopic mass is 553.15188600 g/mol . Its topological polar surface area is 176 Ų .
科学的研究の応用
Supramolecular Gels and Biomedical Uses
Fluorenylmethoxycarbonyl (Fmoc) functionalized amino acids, including Fmoc-Lys(Fmoc)-OH, are integral to the development of supramolecular hydrogels. These materials are distinguished by their biocompatible and biodegradable nature, making them suitable for various biomedical applications. Research has explored the incorporation of Fmoc-Lys(Fmoc)-OH into supramolecular gels, investigating its effect on antimicrobial activity when combined with colloidal and ionic silver. Such gels are characterized through several spectroscopic techniques and microscopy, indicating potential for broad biomedical utility (Croitoriu et al., 2021).
Peptide Ligation and Synthesis Enhancements
Fmoc-Lys(N3)-OH, a variant derived from Fmoc-Lys-OH through azido protection, has been synthesized and utilized in peptide ligation via the thioester method. This modification facilitates peptide condensation without significant side reactions, showcasing the chemical's versatility in peptide synthesis processes (Katayama et al., 2008).
Polypeptide Synthesis Improvements
The synthesis of Fmoc-L-Lys(Boc)-OH serves as a foundational step in the simplification and improvement of polypeptide synthesis methodologies. This approach seeks to address challenges related to material costs, yield, and purification processes inherent in traditional polypeptide production techniques (Zhao Yi-nan & Melanie Key, 2013).
Fluorescent Labeling and Glycopeptide Synthesis
The development of methodologies for microwave-assisted synthesis of fluorescein-labelled peptides, including those incorporating Fmoc-Lys(Dde)-OH, underscores the role of Fmoc-protected amino acids in advancing glycopeptide synthesis. This technique enables efficient, automated synthesis, facilitating the creation of fluorescently labelled glycopeptides for biological evaluations (Kowalczyk et al., 2009).
Branched Peptides and Targeted Ligand Design
The synthesis of branched peptides using Fmoc chemistry illustrates the utility of Fmoc-protected amino acids in the design of bivalent consolidated ligands. These peptides are crafted to interact with specific protein domains, highlighting the role of Fmoc-Lys(Dde)-OH in facilitating the orientation of individual ligands for enhanced specificity and affinity (Xu et al., 2004).
将来の方向性
The use of “Fmoc-D-Lys(Ns)-OH” in peptide synthesis is likely to continue, given its importance in the creation of DNA-encoded chemical libraries . These libraries offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising direction for future research and development in the field of peptide drug discovery .
作用機序
Target of Action
Fmoc-D-Lys(Ns)-OH is primarily used in the synthesis of peptides . It is a useful tool for the synthesis of side-chain modified, cyclic and branched peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary target of this compound is the ε-lysine amino group, which it selectively modifies .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction. The –NH2 group of the resin is added to the acyl carbon of the activated this compound, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .
Biochemical Pathways
this compound affects the biochemical pathways involved in peptide synthesis. It enables the selective modification of the ε-lysine amino group, which is crucial for the synthesis of side-chain modified, cyclic and branched peptides . The resulting peptides can have various biological activities and can be used in different fields such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases etc .
Result of Action
The result of the action of this compound is the production of side-chain modified, cyclic and branched peptides . These peptides can be used in various applications, including the preparation of peptides bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides as putative antifungal and cancer vaccines .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound in peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-D-Lys(Ns)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue . The Fmoc group acts as a protecting group for the amino acid during the synthesis process .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of peptide bonds during SPPS . The Fmoc group protects the amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The compound’s stability and degradation over time can impact the efficiency and success of the synthesis
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUNKPLPKHEPV-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

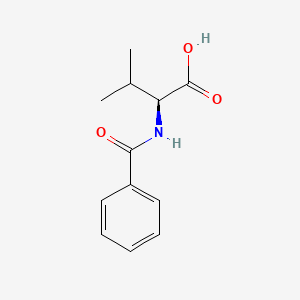
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

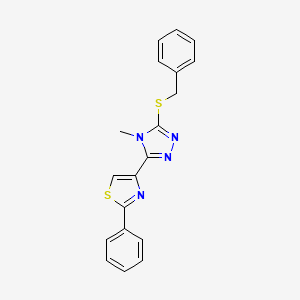
![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)
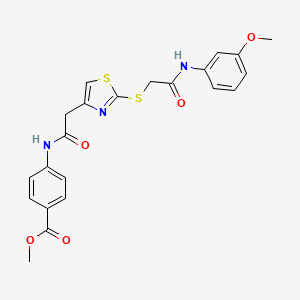

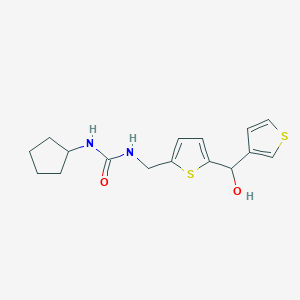

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)
![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
